5-amino-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid involves various strategies, including ester condensation, cyclization, and hydrolysis processes. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone through ester condensation and cyclization, followed by hydrolysis, showcases the synthetic approach towards related compounds, achieving a total yield of 73.26% (L. Heng, 2004). Another example includes the synthesis of 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a raw material through oxidation and methylation, achieving a 32.2% total yield (Duan Yuan-fu, 2011).
Scientific Research Applications
Application 1: Synthesis of Condensed Heterocycles
- Summary of Application: 5-Aminopyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications in the pharmaceutical field .
Application 2: Anti-Cancer and Antioxidant Activities
- Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have antioxidant and anti-cancer activities . These compounds can interfere with inflammation, oxidative stress, and tumorigenesis .
- Methods of Application: The compounds are tested for their biological activities using various assays, such as the DPPH assay for antioxidant activity and the MTT assay for cell growth inhibitory activity .
- Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-proliferative effects, able to suppress the growth of specific cancer cell lines . Other derivatives have shown remarkable inhibition of ROS production in platelets, and some have shown interesting in vitro radical scavenging properties .
Application 3: Synthesis of Diverse Heterocyclic Scaffolds
- Summary of Application: 5-Aminopyrazoles are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic scaffolds . These include poly-substituted heterocyclic compounds and fused heterocyclic compounds .
- Methods of Application: The specific methods of application depend on the particular heterocyclic system being synthesized. The general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .
- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications, especially in the field of pharmaceutics and medicinal chemistry .
Application 4: Anti-Inflammatory and Antioxidant Activities
- Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have anti-inflammatory and antioxidant activities . These compounds can interfere with inflammation and oxidative stress .
- Methods of Application: The compounds are tested for their biological activities using various assays, such as the DPPH assay for antioxidant activity .
- Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-inflammatory effects . Other derivatives have shown remarkable inhibition of ROS production .
Application 5: Construction of Diverse Heterocyclic Scaffolds
- Summary of Application: 5-Aminopyrazoles, including “5-amino-1-methyl-1H-pyrazole-3-carboxylic acid”, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Methods of Application: The specific methods of application depend on the particular heterocyclic system being synthesized. The general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .
- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications, especially in the field of pharmaceutics and medicinal chemistry .
Application 6: Anti-Inflammatory Activities
- Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have anti-inflammatory activities . These compounds can interfere with inflammation .
- Methods of Application: The compounds are tested for their biological activities using various assays .
- Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-inflammatory effects .
properties
IUPAC Name |
5-amino-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPDBOCAWXPLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416037 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
117860-53-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.